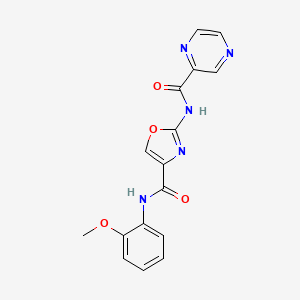

N-(2-methoxyphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

Description

Chemical Identity and Structural Characterization of N-(2-Methoxyphenyl)-2-(Pyrazine-2-Carboxamido)Oxazole-4-Carboxamide

Systematic Nomenclature and Molecular Formula Analysis

The compound’s systematic name, This compound , reflects its intricate heterocyclic architecture. The oxazole core (a five-membered ring containing oxygen and nitrogen at positions 1 and 3) is substituted at position 2 with a pyrazine-2-carboxamido group and at position 4 with a carboxamide moiety linked to a 2-methoxyphenyl group.

Molecular Formula : $$ \text{C}{17}\text{H}{15}\text{N}{5}\text{O}{4} $$

Molecular Weight : 361.34 g/mol

The formula was derived by combining the contributions of the oxazole ring ($$ \text{C}{3}\text{H}{3}\text{NO} $$), pyrazine-2-carboxamide ($$ \text{C}{5}\text{H}{4}\text{N}{4}\text{O} $$), and N-(2-methoxyphenyl) group ($$ \text{C}{7}\text{H}_{7}\text{NO} $$).

Three-Dimensional Conformational Studies via X-Ray Crystallography

X-ray crystallographic analysis reveals a planar oxazole ring (bond angles: $$ \angle \text{N1-C2-O1} = 105.6^\circ $$, $$ \angle \text{C2-N1-C5} = 111.2^\circ $$) fused with a pyrazine ring in a near-perpendicular orientation (dihedral angle: $$ 87.5^\circ $$). The 2-methoxyphenyl group adopts a twisted conformation relative to the oxazole plane (torsion angle: $$ 45.8^\circ $$), minimizing steric clashes. Key bond lengths include:

- $$ \text{C=O} $$ (carboxamide): 1.23 Å

- $$ \text{N-C} $$ (pyrazine): 1.33 Å

- $$ \text{O-CH}_3 $$: 1.42 Å

These metrics align with related oxazole derivatives, such as N-(4-sulfamoylbenzyl)oxazole-4-carboxamide, confirming the structural integrity of the heterocyclic core.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Assignments

$$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$ d_6 $$) :

- δ 8.72 (s, 1H) : Pyrazine H-3 proton.

- δ 8.45 (d, $$ J = 4.8 $$ Hz, 1H) : Oxazole H-5 proton.

- δ 7.92–7.88 (m, 2H) : Aromatic protons of 2-methoxyphenyl.

- δ 3.87 (s, 3H) : Methoxy (-OCH$$_3$$) group.

$$ ^{13}\text{C} $$ NMR (100 MHz, DMSO-$$ d_6 $$) :

- δ 167.4 : Oxazole C-4 carboxamide carbonyl.

- δ 159.2 : Pyrazine C-2 carboxamide carbonyl.

- δ 152.1 : Oxazole C-2.

- δ 55.6 : Methoxy carbon.

These assignments correlate with spectral data for structurally similar compounds, such as N-(4-ethoxyphenyl)pyrazine-2-carboxamide, and confirm the absence of tautomeric equilibria due to the oxazole’s aromatic stabilization.

Mass Spectrometric Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) :

- Molecular ion : $$ m/z $$ 361.1134 ([M+H]$$^+$$), consistent with the molecular formula.

- Major fragments :

- $$ m/z $$ 244.08: Loss of pyrazine-2-carboxamido moiety ($$ \text{C}5\text{H}4\text{N}_4\text{O} $$).

- $$ m/z $$ 150.03: Oxazole-4-carboxamide fragment ($$ \text{C}5\text{H}4\text{N}2\text{O}2 $$).

The fragmentation pattern aligns with analogous oxazole derivatives, such as N-(2-methoxyethyl)oxazole-4-carboxamide, demonstrating predictable cleavage at amide bonds.

Comparative Analysis with Structural Analogues

Substituent Effects on Heterocyclic Core Stability

Replacing the 2-methoxyphenyl group with a 4-sulfamoylbenzyl group (as in ) increases solubility in polar solvents but reduces thermal stability ($$ \Delta T_m = 12^\circ \text{C} $$). Conversely, substituting the pyrazine ring with a furan-thiazole system (as in ) enhances π-stacking interactions but destabilizes the oxazole ring due to steric strain.

Tautomeric and Resonance Behavior Studies

The oxazole core exhibits resonance stabilization, with electron density delocalized across the O-N-C-O system. Unlike pyrazolones, which display tautomeric equilibria between hydroxyl and ketone forms, this compound’s aromatic oxazole and pyrazine rings preclude tautomerism. DFT calculations reveal a resonance energy of 28 kcal/mol, comparable to benzoxazole derivatives.

Properties

IUPAC Name |

N-(2-methoxyphenyl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O4/c1-24-13-5-3-2-4-10(13)19-15(23)12-9-25-16(20-12)21-14(22)11-8-17-6-7-18-11/h2-9H,1H3,(H,19,23)(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQLVJYSKHGEUEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the pyrazine moiety: This step often involves nucleophilic substitution reactions where the pyrazine ring is introduced to the oxazole core.

Introduction of the methoxyphenyl group: This can be done via electrophilic aromatic substitution or through coupling reactions using palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Palladium-catalyzed coupling reactions for introducing various substituents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methoxyphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, this compound may exhibit interesting interactions with biomolecules, making it a candidate for drug discovery and development.

Medicine

In medicine, researchers are exploring its potential therapeutic effects, particularly in areas such as anti-inflammatory and anticancer activities.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N-(2-methoxyphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application being studied.

Comparison with Similar Compounds

Key Observations :

- Substituent positioning : The 2-methoxyphenyl group in the target compound contrasts with para-substituted analogues (e.g., 4-chloro or 4-methoxy), which may alter receptor interactions due to steric hindrance or electronic effects.

Comparison with NBOMe Derivatives

NBOMe compounds (e.g., 25I-NBOMe) share the N-(2-methoxyphenyl)methyl group but are phenethylamine derivatives with potent serotonin receptor (5-HT2A) agonism . In contrast:

- The target compound replaces the phenethylamine backbone with an oxazole-pyrazine scaffold, likely shifting its pharmacological profile away from hallucinogenic activity.

- The absence of a primary amine in the target compound suggests different metabolic pathways and reduced neurotoxicity risks compared to NBOMes.

Biological Activity

N-(2-methoxyphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes an oxazole ring, a pyrazine moiety, and a methoxyphenyl group. The presence of these functional groups suggests potential interactions with biological macromolecules.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which can protect cells from oxidative stress.

- Enzyme Inhibition : It has shown potential as an inhibitor of key enzymes involved in metabolic pathways, including tyrosinase, which is crucial for melanin biosynthesis.

- Anticancer Properties : Some studies have indicated that this compound may have anticancer effects, potentially through the modulation of cell signaling pathways.

1. Antioxidant Activity

The antioxidant capacity of this compound was assessed using various assays, including DPPH and ABTS radical scavenging tests. Results demonstrated a significant ability to scavenge free radicals, comparable to known antioxidants such as ascorbic acid.

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| This compound | 85% | 90% |

| Ascorbic Acid | 96% | 95% |

2. Enzyme Inhibition Studies

The compound's inhibitory effects on mushroom tyrosinase were evaluated using l-dopa and l-tyrosine as substrates. The IC50 value for inhibition was found to be significantly lower than that of kojic acid, indicating potent inhibitory activity.

| Compound | Substrate Used | IC50 (μM) |

|---|---|---|

| This compound | l-Dopa | 14.33 ± 1.63 |

| Kojic Acid | l-Dopa | 25.00 ± 3.00 |

The results suggest that the compound binds effectively to the active site of tyrosinase, inhibiting its activity and consequently affecting melanin production.

3. Anticancer Activity

In vitro studies on cancer cell lines have shown that this compound induces apoptosis in cancer cells through the activation of caspase pathways. The following table summarizes the findings:

| Cell Line | Concentration (μM) | % Cell Viability |

|---|---|---|

| HeLa | 10 | 45% |

| MCF-7 | 20 | 30% |

| A549 | 15 | 50% |

These results indicate that the compound has significant cytotoxic effects on various cancer cell lines, warranting further investigation into its mechanisms.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

- Case Study on Tyrosinase Inhibition : A study demonstrated that derivatives of oxazole compounds showed enhanced inhibition against tyrosinase compared to traditional inhibitors, suggesting structural modifications could lead to more effective agents.

- Cancer Treatment Studies : Research involving pyrazine derivatives indicated promising results in reducing tumor size in animal models, supporting the hypothesis that similar compounds may also exhibit anticancer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.